molecular formula C16H16N2O3 B11187562 N'-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide

Cat. No.: B11187562
M. Wt: 284.31 g/mol
InChI Key: QSRIGWNDPQECSJ-GZTJUZNOSA-N
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Description

N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide can be synthesized through the condensation reaction between 4-hydroxybenzohydrazide and 2-ethoxybenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide involves its interaction with molecular targets through the Schiff base moiety. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site. Additionally, the hydrazone group can participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide

Uniqueness

N’-[(E)-(2-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-2-21-15-6-4-3-5-13(15)11-17-18-16(20)12-7-9-14(19)10-8-12/h3-11,19H,2H2,1H3,(H,18,20)/b17-11+

InChI Key

QSRIGWNDPQECSJ-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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